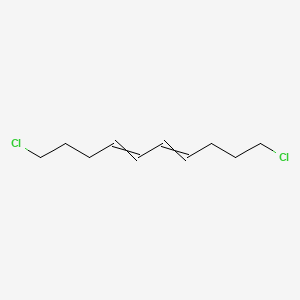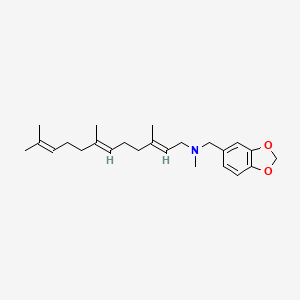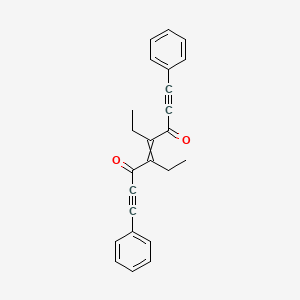
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is an organic compound characterized by its complex structure, which includes both double and triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
化学反応の分析
Types of Reactions
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Diketone derivatives
Reduction: Saturated hydrocarbons
Substitution: Various substituted phenyl derivatives
科学的研究の応用
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
Meldrum’s Acid: An organic compound with a similar diketone structure, used in various chemical reactions.
Dimedone: Another diketone compound, known for its use in organic synthesis and analytical chemistry.
Barbituric Acid: A compound with a similar core structure, used in the synthesis of barbiturate drugs.
Uniqueness
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
CAS番号 |
59973-02-3 |
|---|---|
分子式 |
C24H20O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
4,5-diethyl-1,8-diphenyloct-4-en-1,7-diyne-3,6-dione |
InChI |
InChI=1S/C24H20O2/c1-3-21(23(25)17-15-19-11-7-5-8-12-19)22(4-2)24(26)18-16-20-13-9-6-10-14-20/h5-14H,3-4H2,1-2H3 |
InChIキー |
YMCWLIWGXSPHGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(CC)C(=O)C#CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
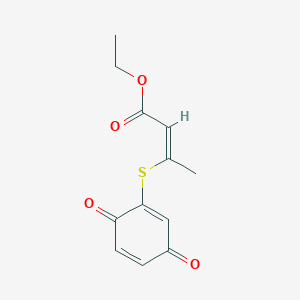
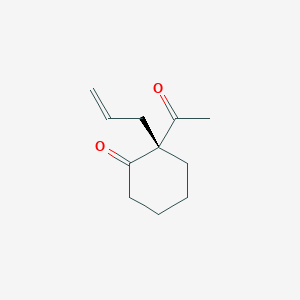
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
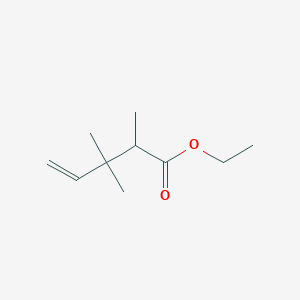
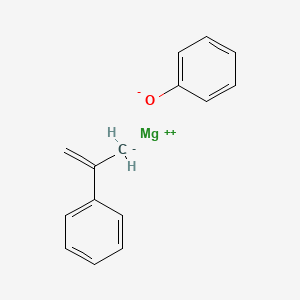
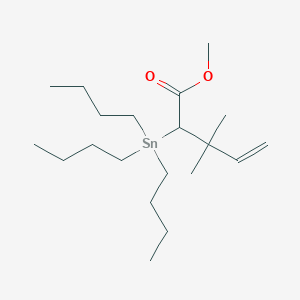
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

